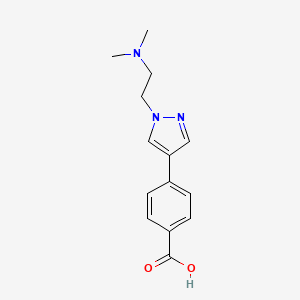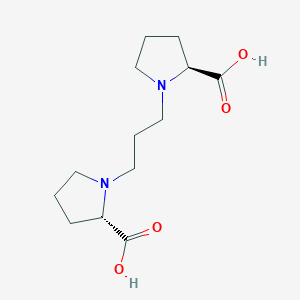
(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
“(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid” is a positively charged derivatization reagent . It was synthesized and evaluated using non-steroidal anti-inflammatory drugs (NSAIDs), which were selected as the representative chiral carboxylic acids .
Synthesis Analysis
The synthesis of this compound involves a positively charged derivatization reagent, i.e., (S)-pyrrolidine-2-carboxylic acid N-(N’-methylpyridine-2-yl)amide (PCP2-Me) . The separation efficiency and detection sensitivity were compared to (S)-pyrrolidine-2-carboxylic acid N-(pyridine-2-yl)amide (PCP2) which was previously reported as a chiral derivatization reagent for carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound includes a highly proton-affinitive moiety . This structure increases the sensitivity of the compound, making it usable for the determination of chiral carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Chiral Derivatization Agent for LC-ESI-MS/MS
This compound can serve as a chiral derivatization agent. It has been evaluated for the enantioseparation of carboxylic acids, particularly non-steroidal anti-inflammatory drugs (NSAIDs), using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). The derivatization process enhances the detection sensitivity and separation efficiency of chiral carboxylic acids .
Synthesis of α,β-Unsaturated Carbonyl Compounds
The compound can be involved in carbonylation reactions to synthesize α,β-unsaturated carbonyl compounds. These compounds are crucial in organic chemistry and serve as key building blocks. The atom-efficient carbonylation reactions allow the conversion of various substrates into valuable α,β-unsaturated carbonylated products .
Flavoring Agent
As a pyrrolidine derivative, this compound can be used as a flavoring agent. It is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has no safety concerns at current levels of intake when used as a flavoring agent .
Eigenschaften
IUPAC Name |
(2S)-1-[3-[(2S)-2-carboxypyrrolidin-1-yl]propyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c16-12(17)10-4-1-6-14(10)8-3-9-15-7-2-5-11(15)13(18)19/h10-11H,1-9H2,(H,16,17)(H,18,19)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAMWJTZKFBRPP-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCN2CCCC2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCN2CCC[C@H]2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424399.png)

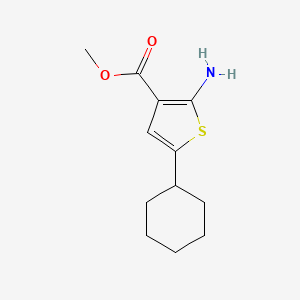

![N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B1424404.png)
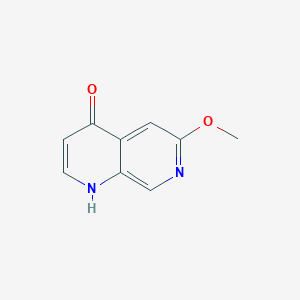
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1424411.png)
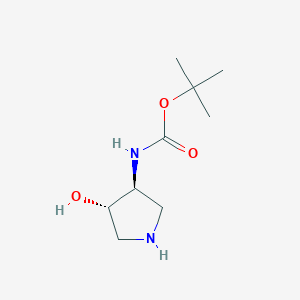
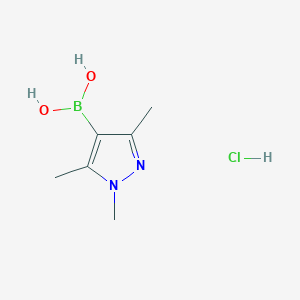
![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B1424415.png)

